molecular formula C11H20O3 B3161214 tert-Butyl 4-hydroxycyclohexanecarboxylate CAS No. 869193-57-7

tert-Butyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B3161214
CAS No.: 869193-57-7
M. Wt: 200.27 g/mol
InChI Key: MVSANBPTBLEQMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxycyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycyclohexanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-hydroxycyclohexanecarboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It also serves as a model compound for investigating the pharmacokinetics and metabolism of ester-containing drugs.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxycyclohexanecarboxylate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These interactions and reactions are crucial in its applications in organic synthesis and biological studies.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-hydroxycyclohexanecarboxylate is unique due to its specific substitution pattern on the cyclohexane ring. This configuration provides distinct reactivity and stability compared to its isomers and other similar compounds . Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-hydroxycyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8-9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSANBPTBLEQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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